

Application Notes: Infrared (IR) Spectroscopy of **tert-Amyl Acetate**

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Compound of Interest

Compound Name: *tert-Amyl acetate*

Cat. No.: *B1606918*

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Introduction

Tert-Amyl acetate (also known as tert-pentyl acetate or 2-methyl-2-butanol acetate) is a saturated ester with the chemical formula $C_7H_{14}O_2$. It is utilized as a solvent and in the formulation of fragrances and flavoring agents. Infrared (IR) spectroscopy is a rapid, non-destructive analytical technique ideal for the identification and quality control of **tert-Amyl acetate**. This method provides a unique molecular fingerprint by measuring the absorption of infrared radiation by the molecule's vibrational modes. The resulting spectrum can confirm the presence of key functional groups and verify the identity and purity of the substance.

The key identifying features in the IR spectrum of an ester like **tert-Amyl acetate** are a strong carbonyl (C=O) stretching absorption and two distinct carbon-oxygen (C-O) single bond stretching absorptions.

Data Presentation: Characteristic IR Absorption Bands

The infrared spectrum of **tert-Amyl acetate** is characterized by strong absorptions corresponding to its ester functional group and alkyl structure. The precise wavenumbers can vary slightly based on the sample state and instrument, but the following table summarizes the expected characteristic absorption peaks for liquid-phase analysis, based on typical values for aliphatic acetate esters.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group Assignment
~2975 - 2870	Strong	C-H Stretch	Alkyl (CH ₃ , CH ₂)
~1740	Very Strong	C=O Stretch	Ester Carbonyl
~1470 - 1450	Medium	C-H Bend (Asymmetric)	Alkyl (CH ₃)
~1370	Medium	C-H Bend (Symmetric)	gem-Dimethyl
~1240	Strong	C-C-O Stretch (Asymmetric)	Acetate
~1045	Strong	O-C-C Stretch (Asymmetric)	Ester

Note: The values presented are typical for saturated acetate esters.[1][2] The peak at approximately 1240 cm⁻¹ is particularly characteristic of acetate esters due to the asymmetric C-C-O stretch.[2]

Experimental Protocol: ATR-FTIR Spectroscopy of tert-Amyl Acetate

This protocol details the procedure for obtaining a high-quality Fourier-Transform Infrared (FTIR) spectrum of a liquid sample, such as **tert-Amyl acetate**, using an Attenuated Total Reflectance (ATR) accessory. The ATR technique is highly convenient for liquid analysis as it requires minimal sample preparation.[3]

Instrumentation:

- A Fourier-Transform Infrared (FTIR) spectrometer.
- An Attenuated Total Reflectance (ATR) accessory, typically equipped with a diamond or zinc selenide (ZnSe) crystal.

Materials:

- **tert-Amyl acetate** sample.
- Solvent for cleaning (e.g., isopropanol or ethanol).
- Lint-free laboratory wipes.

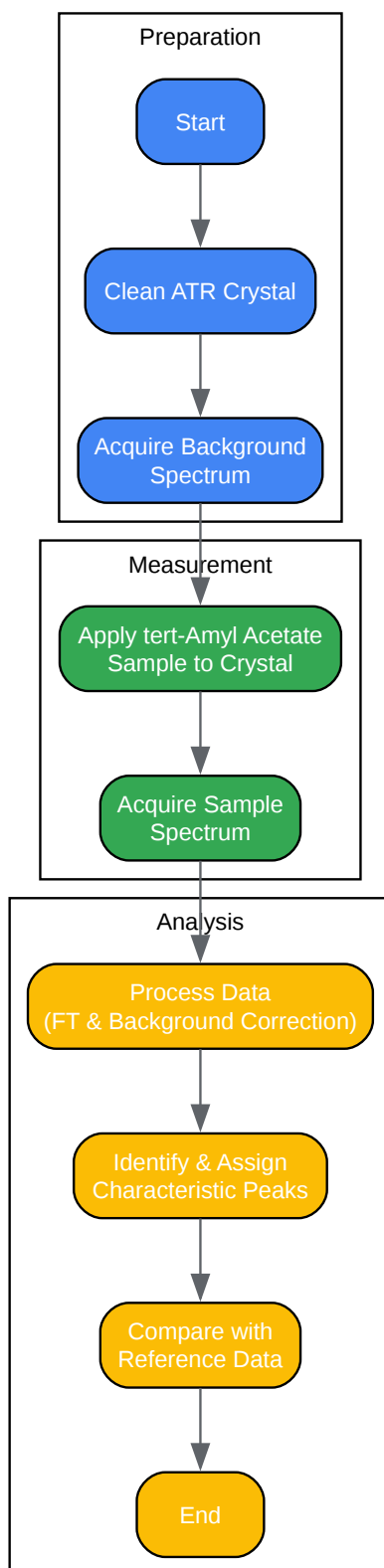
Procedure:

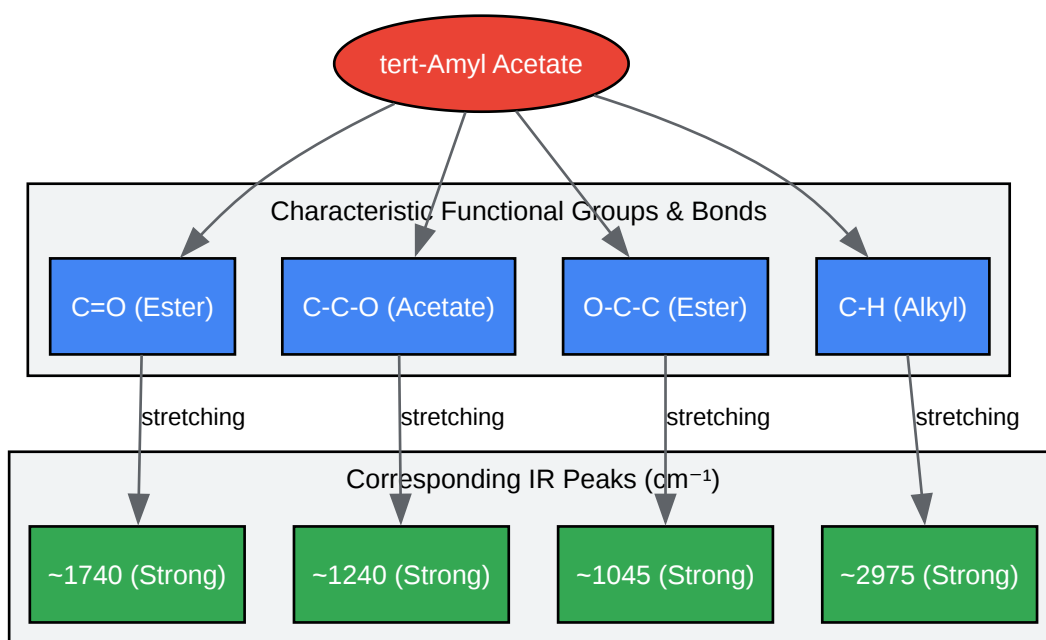
- Instrument Preparation:
 - Ensure the FTIR spectrometer is powered on and has completed its initialization and self-check sequence.
 - Confirm that the ATR accessory is correctly installed in the sample compartment.
- Background Spectrum Acquisition:
 - Carefully clean the surface of the ATR crystal. Moisten a lint-free wipe with isopropanol or ethanol and gently wipe the crystal surface. Allow the solvent to fully evaporate.
 - Acquire a background spectrum. This measurement accounts for the absorbance from the ambient atmosphere (CO₂, H₂O) and the ATR crystal itself, and will be automatically subtracted from the sample spectrum.[\[3\]](#)
- Sample Application:
 - Using a clean pipette, place a single drop of **tert-Amyl acetate** onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the liquid film to obtain a strong signal.[\[1\]](#)
- Spectrum Acquisition:
 - Initiate the sample scan from the spectrometer software.
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - Set the spectral range to 4000 - 400 cm⁻¹ with a resolution of 4 cm⁻¹.

- Data Processing and Analysis:
 - The software will automatically perform the Fourier transform and ratio the sample scan against the background scan to produce the final IR spectrum in units of transmittance or absorbance.
 - Use the software tools to identify and label the wavenumbers of the major absorption peaks.
 - Compare the obtained peak positions with the reference data provided in the table above to confirm the identity of the sample.
- Cleaning:
 - After the measurement is complete, thoroughly clean the ATR crystal by wiping away the sample with a lint-free wipe moistened with isopropanol or ethanol.
 - Ensure the crystal is clean and dry before the next measurement to prevent cross-contamination.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the experimental protocol and the key functional group relationships in **tert-Amyl acetate**.





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